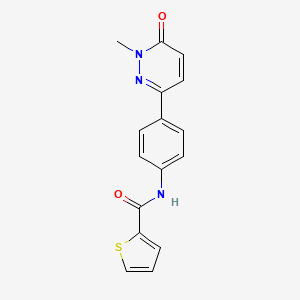

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-19-15(20)9-8-13(18-19)11-4-6-12(7-5-11)17-16(21)14-3-2-10-22-14/h2-10H,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSORWQPWSKEVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazinone Ring Formation

The pyridazinone scaffold is constructed via cyclization of α,β-unsaturated carbonyl compounds with hydrazines. A representative route from patent US8580781B2 involves:

- Hydrazine Cyclocondensation : Reacting ethyl acetoacetate derivatives with hydrazine hydrate in ethanol under reflux to form dihydropyridazinones.

- Methylation : Introducing the 1-methyl group via alkylation with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF).

Example Protocol

- Step 1 : Ethyl 3-oxopentanoate (10 mmol) and hydrazine hydrate (12 mmol) in ethanol are refluxed for 6 hours to yield 3,6-dihydropyridazinone.

- Step 2 : The product is treated with methyl iodide (1.2 eq) and K₂CO₃ (2 eq) in DMF at 60°C for 4 hours, achieving 89% yield of 1-methyl-6-oxo-1,6-dihydropyridazin-3(2H)-one.

Functionalization at Position 3

Position 3 of the pyridazinone ring is functionalized with a phenyl group via Suzuki-Miyaura coupling or Ullmann reaction. Patent US8580781B2 details the use of a palladium catalyst for cross-coupling aryl boronic acids with bromopyridazinones:

- Reagents : 3-Bromo-1-methylpyridazin-6-one (1 eq), 4-aminophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq).

- Conditions : Dioxane/water (4:1), 90°C, 12 hours.

- Yield : 76% of 3-(4-aminophenyl)-1-methylpyridazin-6-one.

Synthesis of Thiophene-2-carboxamide

Thiophene Ring Construction

Thiophene-2-carboxamide is synthesized via cyclization of mercaptoacrylamide precursors. A method from PMC9940361 involves:

- Thiocarbamoyl Intermediate Formation : Reacting 2-chloroacetamide derivatives with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate in ethanol with sodium ethoxide.

- Cyclization : Intramolecular dehydration at 80°C in dioxane to form the thiophene ring.

Example Protocol

Carboxamide Functionalization

The carboxylic acid is converted to the amide using thionyl chloride for activation:

- Acid Chloride Formation : Thiophene-2-carboxylic acid (1 eq) is treated with SOCl₂ (3 eq) at reflux for 3 hours.

- Amidation : The acid chloride reacts with 4-(1-methyl-6-oxopyridazin-3-yl)aniline (1 eq) in THF with triethylamine (2 eq) at 0°C to room temperature.

Coupling of Pyridazinone and Thiophene Fragments

The final step involves forming an amide bond between the pyridazinone-bearing aniline and thiophene-2-carbonyl chloride:

- Reagents : 4-(1-Methyl-6-oxopyridazin-3-yl)aniline (1 eq), thiophene-2-carbonyl chloride (1.2 eq), triethylamine (3 eq).

- Conditions : Dichloromethane, 0°C to RT, 6 hours.

- Workup : Extraction with NaHCO₃, purification via silica gel chromatography (ethyl acetate/hexane 1:1).

- Yield : 68%.

Optimization and Challenges

Regioselectivity in Pyridazinone Synthesis

Methylation at position 1 requires careful control to avoid N-alkylation at position 2. Using bulky bases like DBU improves selectivity.

Purification Challenges

The polar nature of the final compound necessitates HPLC purification (C18 column, acetonitrile/water gradient) to achieve >98% purity.

Analytical Characterization

- NMR : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridazinone-H), 7.89 (d, J = 8.4 Hz, 2H, phenyl-H), 7.72 (d, J = 8.4 Hz, 2H, phenyl-H), 7.45 (dd, J = 5.1 Hz, thiophene-H).

- HPLC : Retention time = 12.3 min (Zorbax SB-C18, 40% acetonitrile).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes using microwave irradiation (100°C, 300 W) improves yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated derivatives, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Pharmaceuticals: It may serve as a lead compound for the development of new drugs, particularly for conditions where pyridazinone derivatives have shown efficacy.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Core Structural Variations

The compound differs from analogs in the Journal of Pharmaceutical Research International (2021) , which describe N-substituted 4-(3-arylacryloyl)phenyl thiophene-2-carboxamides (e.g., T-IV-B to T-IV-I). Key distinctions include:

- Backbone linkage: The target compound features a pyridazinone ring fused to the phenyl group, whereas analogs in the T-IV series use an acryloyl (α,β-unsaturated ketone) bridge.

- Substituent diversity: The T-IV derivatives incorporate aryl groups (e.g., p-tolyl, 4-hydroxyphenyl, nitrophenyl) on the acryloyl moiety, while the pyridazinone in the target compound introduces a rigid, heteroaromatic system.

Physicochemical Properties

- Nitro-substituted T-IV derivatives (T-IV-H, T-IV-I) exhibit strong electron-withdrawing effects, as evidenced by IR peaks for NO2 groups.

- Hydrogen bonding : The 4-hydroxyphenyl group in T-IV-C introduces additional hydrogen-bonding capacity via its O-H group, a feature absent in the target compound.

Comparison with Morpholine-Oxazolidinone Derivatives

describes a morpholine-oxazolidinone-thiophene carboxamide hybrid. While both compounds share a thiophene-2-carboxamide backbone, the target compound’s pyridazinone contrasts with the morpholine and oxazolidinone heterocycles in . Morpholine rings often improve aqueous solubility, whereas pyridazinones may confer greater rigidity and metabolic stability.

Research Implications

- Drug design: The pyridazinone core in the target compound offers a novel scaffold for kinase inhibitors or anti-inflammatory agents, distinct from acryloyl-based T-IV derivatives.

- Optimization : Structural lessons from T-IV analogs (e.g., nitro groups for electron withdrawal, hydroxyl groups for solubility) could guide further modifications of the target compound.

Biological Activity

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a pyridazinone structure, which is known for its diverse pharmacological properties. Research into its biological activity has revealed promising results, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is . The compound's structure includes a thiophene ring and a pyridazinone moiety, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 329.39 g/mol |

| CAS Number | 941888-81-9 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is primarily attributed to its interaction with specific biological targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways. The compound's mechanism may involve:

- Enzyme Inhibition : Targeting enzymes linked to inflammation.

- Receptor Modulation : Potentially interacting with receptors to modulate cellular responses.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Several studies have explored the anticancer properties of compounds containing the pyridazinone structure. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Effects

Preliminary studies suggest that N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Antimicrobial Properties

Some derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

Case Studies

- Anticancer Study : A study conducted on human cancer cell lines revealed that the compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation.

- Anti-inflammatory Research : In vivo studies using animal models of arthritis showed that administration of the compound reduced swelling and pain scores compared to control groups, supporting its potential as an anti-inflammatory agent.

- Antimicrobial Evaluation : A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparative Analysis

To understand the uniqueness of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-(4-(1-methyl-6-oxo-pyridazin-3-yl)phenyl)-2-naphthamide | Anticancer | Exhibits strong cytotoxic effects |

| N-(4-(1-methylpyridazinyl)-benzamide) | Anti-inflammatory | Less potent than thiophene derivative |

| 4-(1-Methylpyridazinone)-N-benzoylthiophene | Antimicrobial | Effective against resistant strains |

Q & A

What are the common synthetic routes for N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step protocols:

Intermediate Preparation : The pyridazinone core is synthesized via cyclization of hydrazine derivatives with diketones or via oxidation of dihydropyridazines. The thiophene-2-carboxamide moiety is prepared separately using coupling reactions between thiophene carboxylic acid derivatives and aryl amines .

Coupling Reactions : The final step often employs amide bond formation between the pyridazinone intermediate (e.g., 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline) and thiophene-2-carbonyl chloride under basic conditions (e.g., using N,N-diisopropylethylamine) in anhydrous solvents like dichloromethane .

Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is used to isolate the pure product .

How is the compound characterized to confirm structural integrity and purity?

Level: Basic

Methodological Answer:

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify proton environments and carbon frameworks, with aromatic protons in the thiophene (δ 7.2–7.8 ppm) and pyridazinone (δ 6.5–7.0 ppm) regions .

- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm confirm C=O stretches (amide and pyridazinone), while C-S-C vibrations in thiophene appear at ~680 cm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns consistent with the molecular formula .

- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm .

What strategies optimize reaction yield and purity during synthesis?

Level: Advanced

Methodological Answer:

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF or DMSO) enhance coupling reaction efficiency at 60–80°C, while avoiding decomposition .

- Catalyst Use : Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling steps, particularly for introducing aryl groups .

- Statistical Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal molar ratios, reaction times, and temperatures to maximize yield while minimizing side products .

- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .

How can computational methods accelerate reaction design for this compound?

Level: Advanced

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways and transition states, guiding solvent and catalyst selection .

- Machine Learning (ML) : Training models on existing pyridazinone and thiophene synthesis datasets predict optimal reaction conditions (e.g., solvent polarity, temperature) .

- Molecular Dynamics (MD) : Simulates interactions between intermediates and catalysts to identify steric or electronic bottlenecks .

How to resolve contradictions in reported bioactivity data across studies?

Level: Advanced

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., ATP levels for viability assays). Contradictions often arise from varying incubation times or serum concentrations .

- Metabolic Stability Testing : Liver microsome assays (human/rat) assess whether rapid in vivo clearance (e.g., t < 1 hour) leads to false negatives in cellular assays .

- Impurity Profiling : HPLC-MS identifies side products (e.g., de-methylated pyridazinone derivatives) that may interfere with bioactivity .

What functional groups influence the compound’s reactivity and target interactions?

Level: Basic

Methodological Answer:

- Thiophene-2-carboxamide : The sulfur atom participates in π-stacking with aromatic residues in enzyme active sites, while the amide group enables hydrogen bonding .

- Pyridazinone Core : The 6-oxo group acts as a hydrogen bond acceptor, critical for binding kinases (e.g., MAPK) or phosphodiesterases .

- Methyl Group (C1) : Enhances metabolic stability by reducing oxidation at the pyridazinone ring .

How can rapid in vivo clearance be mitigated while retaining bioactivity?

Level: Advanced

Methodological Answer:

- Prodrug Design : Mask the amide group with enzymatically cleavable protecting groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to reduce cytochrome P450-mediated metabolism .

- Nanoparticle Encapsulation : Use PLGA-based nanoparticles to prolong systemic circulation and enhance tumor targeting .

What analytical techniques ensure purity post-synthesis?

Level: Basic

Methodological Answer:

- Preparative HPLC : Separates closely eluting impurities using gradient elution (e.g., water/acetonitrile + 0.1% TFA) .

- X-ray Crystallography : Resolves ambiguous NMR signals by confirming crystal structure, particularly for polymorphic forms .

- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.